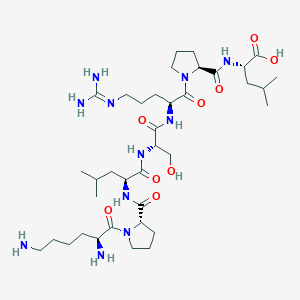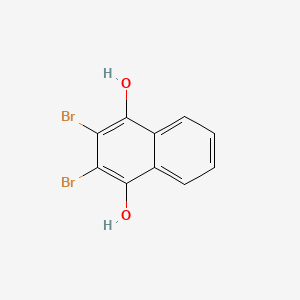![molecular formula C12H10N4O B12542309 3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile CAS No. 670227-58-4](/img/structure/B12542309.png)
3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a nitrile group through a methylene bridge
Preparation Methods
The synthesis of 3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-azidobenzaldehyde and 4-oxopentanenitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrogen gas can yield 3-[(2-aminophenyl)methylidene]-4-oxopentanenitrile.
Scientific Research Applications
3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile exhibits unique properties:
Similar Compounds: Compounds such as 2,6-bis(4-azidobenzylidene)cyclohexanone and this compound share structural similarities.
Properties
CAS No. |
670227-58-4 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-[(2-azidophenyl)methylidene]-4-oxopentanenitrile |
InChI |
InChI=1S/C12H10N4O/c1-9(17)10(6-7-13)8-11-4-2-3-5-12(11)15-16-14/h2-5,8H,6H2,1H3 |
InChI Key |
DVZDINVXXMTKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1N=[N+]=[N-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

